Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)-

Catalog No.
S967773
CAS No.
1364933-80-1
M.F
C15H23NO
M. Wt
233.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)-

CAS Number

1364933-80-1

Product Name

Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)-

IUPAC Name

N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

InChI

InChI=1S/C15H23NO/c1-3-16-15(10-5-4-6-11-15)13-8-7-9-14(12-13)17-2/h7-9,12,16H,3-6,10-11H2,1-2H3

InChI Key

OFGOOZLOGUNDFS-UHFFFAOYSA-N

SMILES

CCNC1(CCCCC1)C2=CC(=CC=C2)OC

Synonyms

3-MeO-PCE, N-ethyl-1-(3-methoxyphenyl)cyclohexanamine

Canonical SMILES

CCNC1(CCCCC1)C2=CC(=CC=C2)OC

Description

The exact mass of the compound Unii-PX6cyk9I4H is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Identification

Unii-PX6cyk9I4H is a unique identifier assigned by the U.S. Food and Drug Administration (FDA) to a chemical compound named N-Ethyl-1-(3-methoxyphenyl)cyclohexanamine []. This compound also has other synonyms, including 3-Methoxy-PCE (3-MeO-PCE) and 3-Methoxyeticyclidine [, ].

Scientific Research on N-Ethyl-1-(3-methoxyphenyl)cyclohexanamine

Research on N-Ethyl-1-(3-methoxyphenyl)cyclohexanamine is limited due to its classification as a designer drug. Designer drugs are synthetic substances that mimic the effects of illegal drugs. Because of this classification, research is often restricted due to legal and safety concerns.

However, some studies have explored the pharmacological properties of N-Ethyl-1-(3-methoxyphenyl)cyclohexanamine in animals. These studies suggest that it may act as a dissociative anesthetic, similar to PCP (phencyclidine) []. Dissociative anesthetics produce hallucinations and feelings of detachment from the body.

Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)-, also known as N-ethyl-1-(3-methoxyphenyl)cyclohexanamine, is a chemical compound with the molecular formula C15H23NOC_{15}H_{23}NO and a molecular weight of approximately 233.35 g/mol. This compound is characterized by its achiral structure, meaning it does not have stereocenters or optical activity. The compound features a cyclohexane ring substituted with an ethyl group and a 3-methoxyphenyl moiety, which contributes to its unique chemical properties and potential biological activities .

The reactions involving cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- primarily include nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the methoxy group on the aromatic ring. The methoxy group can act as an electron-donating group, enhancing the reactivity of the aromatic ring towards electrophiles. Additionally, the amine functionality allows for various reactions typical of amines, such as acylation and alkylation .

The synthesis of cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- typically involves multi-step organic synthesis techniques. A common approach includes:

  • Formation of Cyclohexanamine: Starting from cyclohexanone or cyclohexanol, amination can be performed using ethylamine.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Purification: The final product is purified through recrystallization or chromatography techniques to obtain high purity .

Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- has potential applications in several fields:

  • Pharmaceuticals: Due to its structural similarity to other psychoactive compounds, it may be explored for therapeutic uses in treating neurological disorders.
  • Research: It serves as a reference compound in studies related to drug metabolism and receptor binding assays.
  • Chemical Intermediates: It can be utilized in the synthesis of more complex organic molecules in medicinal chemistry .

Interaction studies of cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- have revealed its binding affinities to various receptors. Notably, it has shown significant interaction with the NMDA receptor and serotonin transporter, which are critical in modulating mood and cognition. These interactions suggest that further research could elucidate its role in neuropharmacology and potential therapeutic applications .

Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- shares structural similarities with several other compounds that also contain cyclohexane rings and aromatic substituents. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
3-MethoxyeticyclidineC15H23NODissociative anesthetic properties
N-Ethyl-N-(3-methoxyphenyl)cyclopropanamineC13H17NSmaller ring structure; potential psychoactive effects
N,N-Diethyl-3-methoxybenzamideC15H21NSimilar methoxy substitution; different activity profile

These compounds highlight the uniqueness of cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- due to its specific cyclohexane structure combined with an ethyl amine and a methoxy-substituted aromatic ring, which may influence its biological activity differently compared to others .

XLogP3

3.2

UNII

PX6CYK9I4H

Wikipedia

3-MeO-PCE

Dates

Modify: 2023-07-21

Explore Compound Types